molecular formula C14H19FN2O2S B2569588 1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea CAS No. 2034453-76-2

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea

Cat. No.: B2569588
CAS No.: 2034453-76-2
M. Wt: 298.38
InChI Key: WUBSAQQQYSBQKP-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea is a synthetic organic compound characterized by the presence of a fluorophenyl group and a methoxythianyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the conformation and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-4-(4-methyl-1-piperidinyl)butan-1-one
  • 4-fluorophenyl methyl sulfone
  • 1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanone

Uniqueness

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O2S/c1-19-14(6-8-20-9-7-14)10-16-13(18)17-12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBSAQQQYSBQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCSCC1)CNC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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